N-(3-bromopyridin-2-yl)benzamide
Overview
Description
N-(3-bromopyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the pyridine ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromopyridin-2-yl)benzamide can be synthesized through the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyridine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction but may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridine ring .
Scientific Research Applications
N-(3-bromopyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide moiety play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but lacks the bromine atom on the pyridine ring.
N-(3-chloropyridin-2-yl)benzamide: Similar structure with a chlorine atom instead of bromine.
N-(3-methoxypyridin-2-yl)benzamide: Similar structure with a methoxy group instead of bromine.
Uniqueness
N-(3-bromopyridin-2-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the bromine atom plays a critical role in the desired chemical or biological activity.
Properties
IUPAC Name |
N-(3-bromopyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRQLPAPAINFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406641 | |
Record name | N-(3-bromopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620939-76-6 | |
Record name | N-(3-bromopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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